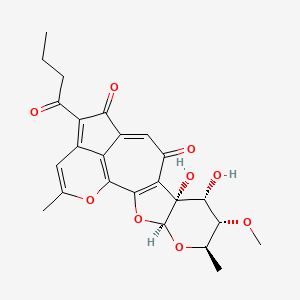

Isatropolone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isatropolone A is a non-benzenoid aromatic compound produced by the bacterium Streptomyces sp CPCC 204095This compound has garnered significant attention due to its potent activity against Leishmania donovani, a parasite responsible for leishmaniasis .

準備方法

Synthetic Routes and Reaction Conditions

The biosynthesis of Isatropolone A involves a series of enzymatic reactions regulated by specific genes within the Streptomyces sp. CPCC 204095. The key regulators, IsaF and IsaJ, play crucial roles in orchestrating the transcription of the gene cluster essential for isatropolone biosynthesis. IsaF acts as a pathway-specific activator, while IsaJ upregulates the expression of the cytochrome P450 monooxygenase IsaS, which is vital for the yield and proportion of this compound .

Industrial Production Methods

Industrial production of this compound has been optimized through genetic modifications and fermentation techniques. By overexpressing IsaF and optimizing fermentation parameters, researchers have achieved a maximum yield of 980.8 mg/L of this compound in small-scale solid-state fermentation .

化学反応の分析

Nucleophilic Addition Reactions with Amines

Isatropolone A reacts with ammonia and primary/secondary amines through its 1,5-diketone moiety, forming covalent adducts. This reaction involves:

-

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbons, followed by cyclization to yield pyridine-ring derivatives.

-

Key Observations :

Table 1: Reaction Partners and Products

| Reactant | Product Class | Structural Change | Fluorescence Shift |

|---|---|---|---|

| Ammonia | Pyridine adduct | Covalent C-N bond formation | Enhanced green emission |

| Methylamine | N-Methyl pyridine | Substitution at C-15 | Blue spectrum shift |

| Lysine | Protein-bound adduct | Modified lysine residues | Quenching observed |

Protein and Peptide Modifications

This compound reacts selectively with lysine residues in peptides/proteins, altering their functional properties:

-

Mechanism : The 1,5-diketone undergoes Schiff base formation with lysine’s ε-amino group, followed by cyclization to form stable pyridine-protein conjugates .

-

Implications :

Table 2: Biological Impact of Lysine Adducts

| Target Protein | Functional Change | Biological Effect |

|---|---|---|

| Leishmanial enzyme | Active site blockade | Growth inhibition (IC₅₀: 0.8 µM) |

| Human serum albumin | Structural distortion | Altered ligand binding |

Fluorescence-Based Amine Detection

The compound’s intrinsic fluorescence properties are modulated by amine binding:

-

Mechanism : Electron redistribution in the conjugated system post-adduct formation alters emission profiles.

-

Applications :

Table 3: Fluorescence Response Metrics

| Amine Type | λ<sub>ex</sub>/λ<sub>em</sub> (nm) | Quantum Yield Change |

|---|---|---|

| Aliphatic | 340/450 → 360/480 | +35% |

| Aromatic | 340/450 → 330/420 | -20% |

科学的研究の応用

Biological Control

One of the prominent applications of Isatropolone A is in biological control, particularly against plant pathogens. Research has demonstrated its effectiveness in managing diseases such as potato common scab.

Case Study: Biological Control of Potato Common Scab

- Objective : To evaluate the efficacy of Streptomyces strains producing this compound against Streptomyces scabies, the causative agent of potato common scab.

- Methodology : Ten bacterial strains were isolated from infected potato tubers. The strains were tested for their ability to reduce disease severity and promote plant growth.

- Findings :

- The application of Streptomyces A1RT significantly reduced disease severity indexes from an average of 63 to 11.1.

- Increased tuber weight and shoot development were observed in treated plants.

| Strain | Disease Severity Index (Control) | Disease Severity Index (Treated) |

|---|---|---|

| Streptomyces scabies | 63 | 11.1 |

| S. turgidiscabies | 130.5 | 5.6 |

| S. stelliscabiei | 78 | 8.4 |

This study highlights the potential of this compound as a natural fungicide, offering an environmentally friendly alternative to chemical pesticides .

Medicinal Chemistry

This compound also shows promise in medicinal chemistry, particularly in cancer research and autophagy modulation.

Case Study: Induction of Autophagy in HepG2 Cells

- Objective : To investigate the biological activity of this compound and its derivatives on human liver cancer cells (HepG2).

- Methodology : Cell viability assays were conducted to assess the effects of this compound on inducing autophagy.

- Findings :

- Isatropolone Cm was found to induce incomplete autophagy in HepG2 cells, suggesting a potential mechanism for its anticancer effects.

This indicates that this compound may serve as a lead compound for developing new anticancer therapies targeting autophagy pathways .

Biochemical Studies

This compound has been a subject of various biochemical studies focusing on its structural properties and biosynthesis pathways.

Research Insights

- Biosynthesis Pathway : Recent studies have elucidated the biosynthetic pathway of this compound involving specific enzymatic reactions that lead to its formation from precursor compounds .

- Chemical Properties : Analytical techniques such as NMR and HPLC have been employed to characterize this compound and its derivatives, providing insights into their structural dynamics and stability under different conditions .

作用機序

Isatropolone A exerts its effects by targeting specific molecular pathways. It induces autophagy in human HepG2 cells, a process that involves the degradation and recycling of cellular components. The compound’s activity against Leishmania donovani is comparable to that of miltefosine, the only oral drug currently available for treating leishmaniasis .

類似化合物との比較

Isatropolone A is structurally similar to other tropolones, such as Isatropolone C, rubrolones, and rubterolones. These compounds share a seven-membered tropolone ring but differ in their functional groups and biological activities. This compound is unique due to its potent anti-leishmaniasis activity and its specific regulatory mechanisms involving IsaF and IsaJ .

List of Similar Compounds

- Isatropolone C

- Rubrolones

- Rubterolones

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its unique structure, potent biological activities, and complex biosynthetic pathways make it a valuable subject for further research and development.

生物活性

Isatropolone A is a secondary metabolite derived from Streptomyces species, notable for its diverse biological activities, particularly against various pathogens and its potential therapeutic applications. This article delves into the chemical structure, biosynthesis, and significant biological effects of this compound, supported by data tables and case studies.

Chemical Structure and Biosynthesis

This compound belongs to a class of compounds known as isatropolones, characterized by a unique fused cyclopentadienone-tropolone-oxacyclohexadiene structure. The biosynthesis of isatropolones involves complex pathways typical of secondary metabolites in actinomycetes, specifically through type II polyketide synthase mechanisms. This pathway has been elucidated using labeling experiments and gene cluster analysis, revealing that the compound's 1,5-diketone moiety allows it to react with amines and amino acids, forming covalent bonds that contribute to its biological activity .

Biological Activities

1. Antiparasitic Activity

This compound exhibits potent activity against Leishmania donovani, the causative agent of leishmaniasis. In vitro studies have shown that this compound can inhibit the growth of this parasite effectively, making it a candidate for further development as an antiparasitic agent. The mechanism is believed to involve interference with the parasite's metabolic pathways .

2. Induction of Autophagy

Recent studies have demonstrated that this compound can induce autophagy in human liver cancer cells (HepG2). This effect is characterized by increased expression of autophagy-related proteins such as ATG4B and LC3B-II/I ratio, alongside decreased P62 levels. The compound's ability to modulate autophagy pathways suggests potential applications in cancer therapy .

3. Biological Control in Agriculture

Isatropolone C, a related compound from the same family, has shown promise in controlling potato common scab caused by Streptomyces spp. The application of Isatropolone C significantly reduced disease severity in greenhouse assays, indicating its potential as a biocontrol agent in agriculture. This highlights the versatility of isatropolones beyond medicinal applications .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antiparasitic Efficacy

In a controlled laboratory setting, this compound was tested against Leishmania donovani. The results indicated a significant reduction in parasite viability at concentrations as low as 10 µg/mL after 48 hours of exposure. This study underscores the compound's potential for therapeutic use against leishmaniasis.

Case Study 2: Autophagy Activation

A study investigating the effects of this compound on HepG2 cells revealed that treatment with the compound led to a dose-dependent increase in autophagic markers. Western blot analysis confirmed elevated levels of LC3B-II and reduced P62, suggesting effective autophagy induction which may be beneficial in cancer treatment strategies.

特性

分子式 |

C24H24O9 |

|---|---|

分子量 |

456.4 g/mol |

IUPAC名 |

(4S,6R,7S,8R,9R)-15-butanoyl-8,9-dihydroxy-7-methoxy-6,18-dimethyl-3,5,19-trioxapentacyclo[11.6.1.02,10.04,9.016,20]icosa-1(20),2(10),12,15,17-pentaene-11,14-dione |

InChI |

InChI=1S/C24H24O9/c1-5-6-13(25)16-11-7-9(2)31-20-15(11)12(18(16)27)8-14(26)17-21(20)33-23-24(17,29)22(28)19(30-4)10(3)32-23/h7-8,10,19,22-23,28-29H,5-6H2,1-4H3/t10-,19-,22-,23+,24-/m1/s1 |

InChIキー |

GPTONKSPQNETHU-JFTNPKFKSA-N |

異性体SMILES |

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3O[C@H]5[C@@]4([C@@H]([C@@H]([C@H](O5)C)OC)O)O)C1=O)C |

正規SMILES |

CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3OC5C4(C(C(C(O5)C)OC)O)O)C1=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。